molecular formula C20H16N2O2 B13727466 5,5'-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde

5,5'-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde

Cat. No.: B13727466
M. Wt: 316.4 g/mol
InChI Key: ROKIJWKCHFIFJS-UHFFFAOYSA-N
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Description

5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde is an organic compound with the molecular formula C20H16N2O2 and a molecular weight of 316.35 g/mol . This compound is characterized by the presence of two picolinaldehyde groups attached to a 2,5-dimethyl-1,4-phenylene core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde typically involves the reaction of 2,5-dimethyl-1,4-phenylenediamine with pyridine-2-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve consistent quality and efficiency.

Chemical Reactions Analysis

5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.

Comparison with Similar Compounds

5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde can be compared with other similar compounds such as:

The presence of the dimethyl groups in 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde enhances its stability and reactivity, making it unique among similar compounds.

Properties

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

5-[4-(6-formylpyridin-3-yl)-2,5-dimethylphenyl]pyridine-2-carbaldehyde

InChI

InChI=1S/C20H16N2O2/c1-13-7-20(16-4-6-18(12-24)22-10-16)14(2)8-19(13)15-3-5-17(11-23)21-9-15/h3-12H,1-2H3

InChI Key

ROKIJWKCHFIFJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C2=CN=C(C=C2)C=O)C)C3=CN=C(C=C3)C=O

Origin of Product

United States

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